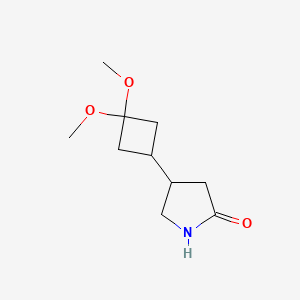![molecular formula C10H13NO B2356336 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine CAS No. 14723-39-8](/img/structure/B2356336.png)
2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine is a heterocyclic compound with the molecular formula C10H13NO. It is part of the oxazine family, which is known for its diverse chemical properties and applications. This compound is characterized by a benzene ring fused to an oxazine ring, with two methyl groups attached to the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine typically involves a multi-step process. One common method is the reaction of aniline derivatives with formaldehyde and acetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazine ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine exerts its effects involves interactions with various molecular targets. For instance, it can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The compound’s structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydro-2H-benzo[e][1,3]oxazine
- 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine
- 3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]
Uniqueness
Compared to similar compounds, 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine is unique due to the presence of two methyl groups on the second carbon atom. This structural feature influences its chemical reactivity and biological activity, making it distinct in its applications .
Propiedades
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2)11-7-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSJDKBZGLWYHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCC2=CC=CC=C2O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2356253.png)




![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate](/img/structure/B2356261.png)
![METHYL 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETATE](/img/structure/B2356262.png)
![3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA](/img/structure/B2356264.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2356269.png)


![Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2356274.png)

